molecular formula C13H10O6 B1597504 2,2',3,4,4'-Pentahydroxybenzophenone CAS No. 92379-42-5

2,2',3,4,4'-Pentahydroxybenzophenone

Cat. No. B1597504
CAS RN: 92379-42-5
M. Wt: 262.21 g/mol
InChI Key: GBQZZLQKUYLGFT-UHFFFAOYSA-N
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Description

2,2’,3,4,4’-Pentahydroxybenzophenone (PHBP) is an organic compound belonging to the class of substituted benzophenones. It contains a hydroxy group in each of the five positions on the benzene ring. The molecular formula of PHBP is C13H10O6 .


Synthesis Analysis

There are a few methods of synthesizing PHBP. One method involves the reaction of 2,3,4-trihydroxybenzolic acid with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 70–80°C for 1.5 hours . Another method includes the Friedel–Crafts reaction, reduction of benzophenone by sodium borohydride, and oxidation of 2,2’,3,3’,4,4’-hexahydroxybenzophenone.


Molecular Structure Analysis

The molecular structure of PHBP is characterized by a benzophenone backbone with five hydroxy groups attached to it . The average mass of the molecule is 262.215 Da .


Physical And Chemical Properties Analysis

PHBP is a white crystalline solid with a melting point of approximately 187-188°C . It has a predicted boiling point of 541.5±50.0 °C and a predicted density of 1.641±0.06 g/cm3 . It is soluble in alcohol, acetone, and ethyl acetate, but insoluble in water.

Scientific Research Applications

Synthesis and Transformation

  • Polyhydroxybenzophenones Synthesis : Research by Locksley and Murray (1970) highlights a synthesis approach for polyhydroxybenzophenones, including 2,2',3,4,4'-pentahydroxybenzophenone. These compounds were further oxidized to produce various hydroxyxanthones, demonstrating their potential as precursors in organic synthesis (Locksley & Murray, 1970).

Chemical Transformations and Applications

  • Selective Syntheses of Hydroxybenzophenones : A study by Xiaonan et al. (2017) presented a selective synthesis method for producing different hydroxybenzophenones, which could potentially include 2,2',3,4,4'-pentahydroxybenzophenone. This research highlights the versatility of these compounds in chemical synthesis (Xiaonan et al., 2017).

Environmental and Analytical Studies

  • Detection in Environmental Samples : Research by Negreira et al. (2009) developed methods for determining hydroxylated benzophenone UV absorbers in environmental water samples. This indicates the environmental relevance and the need for monitoring such compounds, possibly including 2,2',3,4,4'-pentahydroxybenzophenone (Negreira et al., 2009).

Biochemical Transformations and Effects

  • Metabolism and Toxicity Studies : Studies like that by Watanabe et al. (2015) investigate the metabolism of benzophenone derivatives (like 2-hydroxy-4-methoxybenzophenone) in liver microsomes and their endocrine-disrupting activity. Though not directly on 2,2',3,4,4'-pentahydroxybenzophenone, such studies provide insight into the biochemical behavior and potential toxicological effects of similar compounds (Watanabe et al., 2015).

properties

IUPAC Name

(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZZLQKUYLGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372781
Record name 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4'-Pentahydroxybenzophenone

CAS RN

92379-42-5
Record name 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kishimura, A Yamaguchi, Y Yamada… - Polymer Engineering …, 1992 - Wiley Online Library
We investigated the masking effect, that is, the dissolution inhibition effect, of photoactive compounds (PAC) with various ballast moelcules in novolak‐naphthoquinonediazide positive …
DL Dreyer - 1960 - search.proquest.com
Discussion Ultraviolet Speotra of Rubrofusarin and Derivatives Biosynthetic Aspects of the Rubrofusarin Struoture Infrared Soeotra of Rubrofusarin and Derivatives The Nuclear …
Number of citations: 0 search.proquest.com

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